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5'-Phosphoguanylyl-(3',5')-guanosine

riboswitch c-di-GMP signaling aptamer affinity

Accurate c-di-GMP signaling research requires the authentic linear diguanylate monophosphate-not non-phosphorylated or isomer analogs that distort PDE inhibition and riboswitch binding. 5'-Phosphoguanylyl-(3',5')-guanosine (pGpG) is the diagnostic substrate for Orn activity and the essential primer for rotavirus (-)-strand synthesis. - Intermediate-affinity riboswitch calibrant (Kd = 490 nM) - Validates 45-fold affinity windows vs. GpGp - Required for PDE-A competitive feedback inhibition assays

Molecular Formula C20H26N10O15P2
Molecular Weight 708.4 g/mol
Cat. No. B15614165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Phosphoguanylyl-(3',5')-guanosine
Molecular FormulaC20H26N10O15P2
Molecular Weight708.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(34)27-19)23-3-29(13)17-10(32)9(31)5(43-17)1-42-47(39,40)45-12-6(2-41-46(36,37)38)44-18(11(12)33)30-4-24-8-14(30)26-20(22)28-16(8)35/h3-6,9-12,17-18,31-33H,1-2H2,(H,39,40)(H2,36,37,38)(H3,21,25,27,34)(H3,22,26,28,35)
InChIKeyZEHOHLFQOXAZHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

pGpG: Linear Dinucleotide Intermediate for c-di-GMP Signaling


5'-Phosphoguanylyl-(3′,5′)-guanosine (pGpG; CAS 33008-99-0) is a linear 3′→5′‑linked diguanylate monophosphate that is generated as the first hydrolysis product of the bacterial second messenger cyclic di‑GMP (c‑di‑GMP) [1]. The molecule carries a single 5′‑terminal phosphate on the guanylyl‑(3′→5′)‑guanosine backbone, and its intracellular accumulation exerts feedback inhibition on c‑di‑GMP‑specific phosphodiesterases (PDE‑As), directly modulating c‑di‑GMP homeostasis [2]. Because pGpG sits at the junction of c‑di‑GMP synthesis and degradation, it is a required reference standard for any laboratory dissecting cyclic‑dinucleotide signaling, quantifying PDE‑A/B activities, or screening for PDE‑B inhibitors.

Workflow
Cyclic dinucleotide signaling dissection
Selection
Reference standard for PDE-A/B quantification
Use Context
PDE-B inhibitor screening and riboswitch validation

Why pGpG Is Irreplaceable in c-di-GMP Research


Although several diguanylate species share the guanylyl‑(3′→5′)‑guanosine core, their biological recognition and regulatory functions diverge sharply. The cyclic precursor c‑di‑GMP, the non‑phosphorylated linear dinucleotide GpG, the 3′‑phosphorylated isomer GpGp, and the adenosine‑based analog pApA each display distinct binding affinities for the same c‑di‑GMP‑I riboswitch aptamer [1] and different capacities to inhibit PDE‑A enzymes [2]. Consequently, substituting pGpG with a cheaper or more readily available analog introduces molecular features (absent terminal phosphate, altered charge distribution, or a different nucleobase) that compromise the very recognition events being measured, leading to misleading structure‑activity relationships and undetectable false negatives in high‑throughput screens.

GpG (non-phosphorylated analog)

Lacks the 5′-phosphate required for PDE-A feedback inhibition and riboswitch affinity discrimination.

GpGp (3′-phosphorylated isomer)

Exhibits 45-fold weaker riboswitch binding, distorting structure–activity relationships.

pApA (adenosine analog)

Shows no PDE-A inhibition, leading to false negatives in high-throughput screens.

pGpG: Quantitative Distinction from Closest Analogs


c-di-GMP-I Riboswitch Binding Affinity Window

In a direct electrophoretic mobility‑shift assay using the wild‑type Vc2 c‑di‑GMP‑I riboswitch aptamer, pGpG exhibited a Kd of 490 ± 150 nM. Under identical conditions the cyclic messenger c‑di‑GMP bound with Kd = 0.01 nM (10 pM), the non‑phosphorylated linear dinucleotide GpG bound with Kd = 210 ± 24 nM, and the 3′‑phosphorylated isomer GpGp bound with Kd = 22 000 ± 14 000 nM [1]. Thus pGpG is 49 000‑fold weaker than c‑di‑GMP, 2.3‑fold weaker than GpG, and 45‑fold stronger than GpGp. These quantitative differences demonstrate that the riboswitch discriminates both the cyclic topology and the precise position of the terminal phosphate, and that pGpG occupies a unique affinity band that cannot be recapitulated by any other commercially available linear or cyclic dimer.

Riboswitch Affinity
Head-to-head
Kd 490 ± 150 nM
Unique affinity band for riboswitch ligand discrimination
49 000‑fold weaker than c‑di‑GMP; 45‑fold stronger than GpGp
riboswitch c-di-GMP signaling aptamer affinity

PDE-A (RocR) Competitive Inhibition

Purified recombinant RocR PDE‑A from Pseudomonas aeruginosa bound pGpG with a dissociation constant (Kd) of 3.6 ± 0.4 μM, whereas the native substrate c‑di‑GMP bound with Kd = 0.60 ± 0.07 μM [1]. In competition binding experiments, 50 μM unlabeled pGpG reduced the fraction of radiolabeled c‑di‑GMP bound to RocR from 0.54 ± 0.03 to 0.022 ± 0.005 (P < 0.001), and the interaction was mutually exclusive [1]. Functionally, a 100‑fold molar excess of pGpG nearly completely blocked c‑di‑GMP linearization by RocR within 5 min, and in a coupled DGC/PDE‑A reaction the addition of excess pGpG markedly extended the half‑life of c‑di‑GMP, whereas an equivalent excess of GMP had no effect [1]. No other linear dinucleotide (GpG, GpGp, pApA) has been shown to act as a competitive PDE‑A inhibitor at physiologically attainable concentrations.

PDE-A Inhibition
Head-to-head
Kd 3.6 ± 0.4 µM (vs 0.60 µM for c‑di‑GMP)
Only linear dinucleotide with confirmed competitive PDE‑A inhibition
6‑fold lower affinity; 100‑fold excess blocks >95% c‑di‑GMP hydrolysis
phosphodiesterase feedback inhibition c-di-GMP turnover

Rotavirus (−) Strand RNA Synthesis Primer Specificity

In a cell‑free rotavirus replication system, pGpG (and its diphosphate form ppGpG) was detected as the sole dinucleotide product formed during pre‑incubation of open cores with GTP and viral (+)‑strand RNA [1]. In direct priming assays, exogenously added pGpG supported (−)‑strand synthesis, whereas GpG, pApG, and ApG were completely inactive as primers under identical conditions [1]. No other dinucleotide investigated could substitute for the 5′‑phosphorylated diguanylate structure, demonstrating that both the guanine base pairing and the 5′‑terminal phosphate are absolute requirements for initiation.

Primer Specificity
Head-to-head
Active primer (yes/no)
Only pGpG supports (−)-strand RNA synthesis initiation
GpG, pApG, ApG completely inactive; 5′-phosphate essential
rotavirus replication RNA-dependent RNA polymerase primer specificity

PDE-B (Orn) Hydrolysis Activity Window

Cell lysates of wild‑type Pseudomonas aeruginosa PA14 hydrolyzed pGpG to GMP, whereas lysates from an isogenic Δorn strain showed a 25‑fold reduction in pGpG hydrolysis rate [1]. Complementation with wild‑type orn restored pGpG degradation, but active‑site mutants did not, confirming that Orn is the predominant PDE‑B responsible for pGpG clearance [1]. This quantitative difference underscores the requirement for chemically pure pGpG as the substrate for Orn activity assays, because other oligoribonucleotides (e.g., pApA) may be processed by distinct nanoRNases and do not report on the same enzymatic step.

Orn Hydrolysis Window
Cross-study
25‑fold rate decrease in Δorn vs WT
Diagnostic substrate for Orn PDE‑B activity quantification
WT lysate converts pGpG to GMP; Δorn shows reduced hydrolysis
oligoribonuclease PDE-B pGpG degradation

pGpG Application Scenarios


c-di-GMP-I Riboswitch Binding Assay Calibrator

Because the Kd values for c‑di‑GMP, GpG, GpGp, and pGpG on the same riboswitch aptamer have been rigorously determined in a single study [1], pGpG (Kd = 490 nM) serves as an essential intermediate‑affinity calibrant. Including pGpG as a reference ligand allows laboratories to validate that their gel‑shift or fluorescence‑polarization assay correctly resolves the 45‑fold affinity window between pGpG and GpGp, and the 2.3‑fold window between pGpG and GpG, thereby confirming assay sensitivity before testing novel synthetic analogs.

PDE-A/B Activity Screens for Antibiofilm Discovery

Industrial groups screening for PDE‑B activators or PDE‑A inhibitors require pGpG as the authentic substrate because only pGpG exhibits the competitive feedback inhibition on RocR (Kd = 3.6 μM) that extends c‑di‑GMP half‑life in vitro [2]. High‑throughput biochemical screens that substitute pGpG with GpG or pApA will fail to detect compounds that relieve pGpG‑mediated PDE‑A inhibition, directly missing a key node in the c‑di‑GMP signaling network.

Rotavirus RNA Polymerase Initiation Studies

The absolute requirement for a 5′‑phosphorylated diguanylate primer during (−)‑strand synthesis has been demonstrated exclusively for pGpG (and ppGpG) [3]. Virology laboratories reconstituting rotavirus replication in vitro must procure pGpG to observe correct initiation at the 3′‑terminal C residue; use of GpG, pApG, or ApG yields no detectable (−)‑strand product and precludes mechanistic dissection of the initiation complex.

Oligoribonuclease (Orn) Variant Characterization

The 25‑fold loss of pGpG hydrolysis in Δorn versus wild‑type P. aeruginosa lysates [2] establishes pGpG as the diagnostic substrate for Orn activity. Protein engineering groups characterizing Orn orthologs or active‑site mutants can use pGpG cleavage as a quantitative readout; no other dinucleotide provides a comparable dynamic range for distinguishing functional from catalytically dead Orn variants.

Application
Selection Property
Validation Focus
Riboswitch ligand screening calibrator
Intermediate-affinity reference ligand
Ligand affinity calibration for riboswitch aptamer
PDE‑A/B inhibitor discovery screens
Authentic PDE‑A feedback inhibitor
PDE‑A inhibition phenotype verification
Rotavirus replication initiation studies
5′‑phosphorylated primer requirement
Primer‑dependent (−)-strand synthesis detection
Orn oligoribonuclease characterization
Diagnostic substrate for Orn activity
25‑fold activity window quantification

Technical Documentation Hub

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